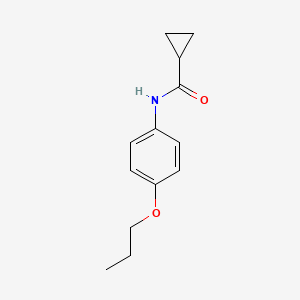

N-(4-propoxyphenyl)cyclopropanecarboxamide

Description

N-(4-Propoxyphenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a propoxy-substituted phenyl group attached to the cyclopropanecarboxamide scaffold. For instance, compound 34 () incorporates a 4-propoxyphenyl moiety within a thiazole-based structure, synthesized via a condensation reaction between (2-amino-4-phenylthiazol-5-yl)(4-propoxyphenyl)methanone and benzo[1,3]dioxol-5-yl-cyclopropanecarboxylic acid . Such compounds are often explored for their bioactivity, including neuroprotective or herbicidal applications, though specific data for this compound remains inferred from related studies.

Properties

IUPAC Name |

N-(4-propoxyphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-9-16-12-7-5-11(6-8-12)14-13(15)10-3-4-10/h5-8,10H,2-4,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPXZFLTFDWCQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-propoxyphenyl)cyclopropanecarboxamide typically involves the reaction of 4-propoxyphenylamine with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-propoxyphenylamine+cyclopropanecarbonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-propoxyphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

1.1. Anticancer Properties

N-(4-propoxyphenyl)cyclopropanecarboxamide has been studied for its anticancer potential. Research indicates that compounds with similar structural motifs can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, the inhibition of protein kinases, which play a crucial role in cell signaling and proliferation, has been linked to the effectiveness of such compounds in cancer therapy .

1.2. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Compounds that modulate inflammatory pathways are critical for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Studies suggest that this compound may inhibit cytokine secretion and modulate immune responses, making it a candidate for further investigation in anti-inflammatory drug development .

3.1. Case Study: Anticancer Activity

A study conducted on a series of cyclopropanecarboxamides demonstrated significant anticancer activity against various cancer cell lines. The results indicated that this compound exhibited cytotoxic effects through apoptosis induction in leukemia cells . This finding aligns with previous research suggesting that similar compounds can trigger programmed cell death in malignancies.

3.2. Case Study: Anti-inflammatory Response

In an experimental model of inflammation, this compound was shown to reduce markers of inflammation significantly. The compound decreased the levels of pro-inflammatory cytokines and inhibited the activation of NF-kB pathways, which are critical in inflammatory responses . These findings support its potential use in treating chronic inflammatory conditions.

Comparative Data Table

| Application Area | Mechanism of Action | Relevant Findings |

|---|---|---|

| Anticancer | Protein kinase inhibition | Induced apoptosis in leukemia cells |

| Anti-inflammatory | Cytokine modulation | Reduced pro-inflammatory cytokines |

Mechanism of Action

The mechanism of action of N-(4-propoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclopropanecarboxamide derivatives exhibit diverse bioactivity and physicochemical properties depending on substituents. Below is a comparison of key analogs:

Biological Activity

N-(4-Propoxyphenyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound involves several steps, primarily focusing on the cyclopropanation of phenyl rings. A common synthetic route includes:

- Starting Materials : 1-Phenylcyclopropane carboxylic acid derivatives.

- Reagents : 1,2-Dibromoethane, sodium hydroxide, and coupling agents such as HATU.

- Procedure : The initial step involves the α-alkylation of 2-phenyl acetonitrile with 1,2-dibromoethane, followed by hydrolysis to convert the cyano group into a carboxylic acid. This acid is then reacted with various amines to yield the final cyclopropanecarboxamide derivatives .

2. Biological Activity Overview

This compound has been reported to exhibit a range of biological activities:

3. Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its unique structural features:

4. Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Study on Antiproliferative Activity : A study conducted on various derivatives showed that compounds with similar structures significantly inhibited cancer cell proliferation while exhibiting low toxicity levels. The SAR analysis indicated that modifications in the aromatic ring could enhance activity further .

- Evaluation of Anti-inflammatory Properties : Research demonstrated that certain derivatives reduced inflammation markers in vitro, suggesting potential applications in treating chronic inflammatory conditions .

5. Conclusion and Future Directions

This compound represents a promising candidate for further research due to its diverse biological activities and favorable safety profile. Future studies should focus on:

- In Vivo Studies : To confirm efficacy and safety in animal models.

- Mechanistic Studies : To elucidate the pathways through which this compound exerts its effects.

- Clinical Trials : To evaluate therapeutic potential in human subjects.

The ongoing exploration of cyclopropanecarboxamides may pave the way for novel therapeutic agents in oncology and anti-inflammatory treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.